2-chloro-N-[1-(pyridin-2-yl)ethyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-[1-(pyridin-2-yl)ethyl]benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a chlorine atom and a pyridin-2-yl ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[1-(pyridin-2-yl)ethyl]benzene-1-sulfonamide typically involves the reaction of 2-chlorobenzenesulfonyl chloride with 2-(1-aminoethyl)pyridine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[1-(pyridin-2-yl)ethyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The sulfonamide group can be oxidized to form sulfonic acids or reduced to form sulfinamides.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Coupling Reactions: Palladium catalysts and boronic acids are used in the presence of bases like potassium carbonate (K2CO3) in organic solvents like toluene or ethanol.
Major Products Formed
Substitution Reactions: Products include substituted sulfonamides with various functional groups.
Oxidation Reactions: Products include sulfonic acids.
Reduction Reactions: Products include sulfinamides.
Coupling Reactions: Products include biaryl derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial and antiviral properties, as well as its potential use in cancer therapy.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 2-chloro-N-[1-(pyridin-2-yl)ethyl]benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the pyridine ring can interact with aromatic residues through π-π stacking interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simple sulfonamide with antimicrobial properties.
Sulfapyridine: Contains a pyridine ring and is used as an antibacterial agent.
Sulfathiazole: Contains a thiazole ring and is used in the treatment of bacterial infections.
Uniqueness
2-chloro-N-[1-(pyridin-2-yl)ethyl]benzene-1-sulfonamide is unique due to the presence of both a chlorine atom and a pyridin-2-yl ethyl group, which can enhance its biological activity and specificity.
Properties
Molecular Formula |
C13H13ClN2O2S |
---|---|
Molecular Weight |
296.77 g/mol |
IUPAC Name |
2-chloro-N-(1-pyridin-2-ylethyl)benzenesulfonamide |
InChI |
InChI=1S/C13H13ClN2O2S/c1-10(12-7-4-5-9-15-12)16-19(17,18)13-8-3-2-6-11(13)14/h2-10,16H,1H3 |
InChI Key |
DPKAVJLYRMFWBU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=N1)NS(=O)(=O)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.